molecular formula C10H7BrClN B3002409 7-Bromo-1-chloro-3-methylisoquinoline CAS No. 1206980-30-4

7-Bromo-1-chloro-3-methylisoquinoline

Cat. No. B3002409
CAS RN: 1206980-30-4
M. Wt: 256.53
InChI Key: LUHCNYDJDGUOSE-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-3-methylisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is structurally related to isoquinoline derivatives that have been studied for various chemical properties and synthetic applications. Although the provided papers do not directly discuss 7-Bromo-1-chloro-3-methylisoquinoline, they provide insights into similar compounds that can help infer the properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation reaction followed by a cyclization known as the Knorr reaction . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was described via lithiation, formylation, and reductive amination . These methods suggest that the synthesis of 7-Bromo-1-chloro-3-methylisoquinoline could potentially be carried out through analogous strategies, involving halogenation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic techniques and computational methods. Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been used to analyze the structure of 7-bromo-5-chloro-8-hydroxyquinoline . These studies provide a detailed understanding of the vibrational modes and optimized geometry of the compound. The crystal structure of 7-bromoquinolin-8-ol revealed intermolecular and weak intramolecular hydrogen bonds, influencing the solid-state packing . These findings can be extrapolated to predict the molecular structure and intermolecular interactions of 7-Bromo-1-chloro-3-methylisoquinoline.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including halogenation, cyclization, and nucleophilic substitution. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange . Additionally, the formation of bromonium ylides through intramolecular reactions has been reported for the synthesis of 4-bromo-1,2-dihydroisoquinolines . These reactions highlight the reactivity of bromo- and chloro-substituted isoquinolines, which could be relevant for the chemical transformations of 7-Bromo-1-chloro-3-methylisoquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure and functional groups. For example, the presence of bromo and chloro substituents can affect the compound's polarity, solubility, and reactivity. The vibrational spectroscopy data provide insights into the compound's stability and possible interactions with other molecules . The crystal structure analysis can reveal the solid-state properties, such as crystal packing and potential for forming polymorphs . These analyses are essential for understanding the behavior of 7-Bromo-1-chloro-3-methylisoquinoline in different environments and its suitability for various applications.

Scientific Research Applications

Photochromic Compounds Synthesis

7-Bromo-1-chloro-3-methylisoquinoline derivatives have been involved in the synthesis of photochromic compounds. Specifically, the Duff formylation of related bromo or chloro hydroxyquinolines leads to formyl derivatives, which are then used to produce photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit interesting thermal and photo-induced isomerization properties, making them potentially useful for various applications such as smart coatings or UV-protective lenses (Voloshin et al., 2008).

Medicinal Chemistry Intermediate

In medicinal chemistry, the related compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is an important intermediate for the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment and research. This indicates the potential role of structurally similar compounds like 7-Bromo-1-chloro-3-methylisoquinoline in the synthesis of bioactive molecules (Fei Lei et al., 2015).

N-heterocyclic Carbene Complex Synthesis

The compound has been used in the synthesis of novel carbene complexes, specifically cationic carbene complexes with no heteroatom in the ring containing the carbene carbon. These complexes were synthesized by oxidative substitution and have been characterized, indicating potential applications in catalysis or material science due to the unique properties of N-heterocyclic carbenes (Schuster & Raubenheimer, 2006).

Synthetic Chemistry

7-Bromo-1-chloro-3-methylisoquinoline and related compounds are used in various synthetic chemistry applications, like the synthesis of 8-bromoisoquinolines and investigations into the crystal structure of amine-borane complexes (Armengol, Helliwell & Joule, 2000). These studies provide valuable insights into the mechanisms of formation and the potential use of these compounds in more complex chemical syntheses.

Computational Chemistry Studies

The compound has also been a subject in computational chemistry, where studies focused on understanding its electronic structure. For instance, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on similar compounds to understand their structural and vibrational characteristics, contributing to the broader understanding of such molecules in various chemical contexts (Arjunan et al., 2009).

Safety and Hazards

The compound has a moderate level of toxicity. The safety symbols associated with it are GHS07, and the hazard statements are H319, H335, and H315 . Precautionary measures include wearing protective clothing, gloves, and eyewear to avoid exposure.

properties

IUPAC Name

7-bromo-1-chloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCNYDJDGUOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloro-3-methylisoquinoline

CAS RN

1206980-30-4
Record name 7-bromo-1-chloro-3-methylisoquinoline
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